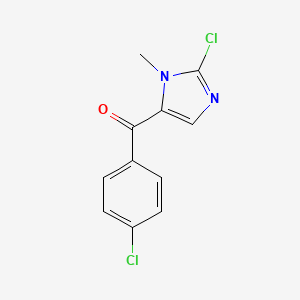
(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a pivaloyloxy group attached to a methyl group, which is further connected to an indazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using diborane or boronic esters.
Attachment of the Pivaloyloxy Group: The pivaloyloxy group is introduced through esterification reactions, typically using pivaloyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Medicine:
Cancer Treatment: Boronic acid derivatives have been explored for their potential in cancer therapy, particularly as proteasome inhibitors.
Diagnostics: Utilized in the development of diagnostic tools and imaging agents.
Industry:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Sensors: Employed in the development of sensors for detecting various analytes, including glucose and other biomolecules.
Mechanism of Action
The mechanism of action of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in catalysis and bioconjugation. In medicinal applications, boronic acids can inhibit enzymes by binding to active site residues, thereby modulating their activity.
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Known for its stability and reactivity in various organic transformations.
Pinacol Boronic Esters: Widely used as protecting groups and in cross-coupling reactions.
Uniqueness: (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is unique due to the presence of the indazole ring and the pivaloyloxy group, which can impart distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in specific synthetic and medicinal applications.
Properties
CAS No. |
1426425-08-2 |
|---|---|
Molecular Formula |
C13H17BN2O4 |
Molecular Weight |
276.10 g/mol |
IUPAC Name |
[1-(2,2-dimethylpropanoyloxymethyl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-13(2,3)12(17)20-8-16-11-6-4-5-10(14(18)19)9(11)7-15-16/h4-7,18-19H,8H2,1-3H3 |
InChI Key |
BVHOITYSTBIUKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)COC(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)



![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)

![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)

